2-[(1H-indol-3-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound that features both indole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and naphthalene precursors. One common method involves the reaction of 1H-indole-3-carbaldehyde with a thiol compound to form the indole-thioether intermediate. This intermediate is then reacted with 2-naphthylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The indole and naphthalene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the indole and naphthalene rings.
Scientific Research Applications
2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors in biological systems, leading to modulation of signaling pathways. For example, it may inhibit certain kinases or bind to DNA, thereby affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(PHENYL)ACETAMIDE: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(PYRIDIN-2-YL)ACETAMIDE: Contains a pyridine ring instead of naphthalene.
Uniqueness
The presence of both indole and naphthalene rings in 2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE provides unique electronic and steric properties that can enhance its interactions with biological targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C21H18N2OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylsulfanyl)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C21H18N2OS/c24-21(23-18-10-9-15-5-1-2-6-16(15)11-18)14-25-13-17-12-22-20-8-4-3-7-19(17)20/h1-12,22H,13-14H2,(H,23,24) |
InChI Key |
KDCNJPNCSJYLLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.